3-Chloro-2-(difluoromethoxy)aniline

Catalog No.
S2771693
CAS No.
288312-62-9
M.F
C7H6ClF2NO
M. Wt
193.58
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-(difluoromethoxy)aniline

CAS Number

288312-62-9

Product Name

3-Chloro-2-(difluoromethoxy)aniline

IUPAC Name

3-chloro-2-(difluoromethoxy)aniline

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58

InChI

InChI=1S/C7H6ClF2NO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H,11H2

InChI Key

TWSBDOQDAMYDDC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)OC(F)F)N

solubility

not available

Nonlinear Optical (NLO) Materials

Industrial, Commercial, and Pharmaceutical Manufacturing

Synthesis of Other Chemical Compounds

Research and Development

Synthesis of Difluoromethylation Reagents

Chemical Synthesis

3-Chloro-2-(difluoromethoxy)aniline is an organic compound with the molecular formula C7_7H6_6ClF2_2NO. It features a chloro group and a difluoromethoxy substituent attached to an aniline structure. This compound has garnered attention in various fields due to its unique chemical properties and potential applications in pharmaceuticals and agrochemicals. It is classified as harmful if swallowed or in contact with skin, indicating its toxicity profile .

, including:

  • Chlorination: The compound can undergo chlorination reactions to introduce additional chlorine atoms. For instance, it can be chlorinated using hydrochloric acid and hydrogen peroxide in the presence of a palladium catalyst, leading to further functionalization of the aromatic ring .
  • Hydrogenation: In the presence of catalysts like Raney nickel, this compound can undergo hydrogenation, which reduces the aromatic system or modifies substituents on the ring .

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

The synthesis of 3-Chloro-2-(difluoromethoxy)aniline can be achieved through several methods:

  • Fluorination: Using hydrogen fluoride in a controlled environment to selectively fluorinate trichloromethoxybenzene, followed by subsequent reactions to yield the desired product .
  • Nitro Reduction: Starting from 4-nitro-3-chloroaniline, which can be subjected to hydrogenation processes to replace the nitro group with an amino group, yielding 3-Chloro-2-(difluoromethoxy)aniline .

These methods demonstrate the compound's accessibility through established synthetic routes.

3-Chloro-2-(difluoromethoxy)aniline has several notable applications:

  • Pharmaceutical Intermediates: Its unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds.
  • Agrochemicals: The compound may also find use in developing agrochemical products due to its potential biological activity against pests or diseases .

While specific interaction studies on 3-Chloro-2-(difluoromethoxy)aniline are sparse, compounds with similar structures often undergo extensive interaction studies to evaluate their efficacy and safety profiles. Such studies typically assess binding affinities to various biological targets and toxicity levels, providing insights into their potential therapeutic uses.

Several compounds share structural similarities with 3-Chloro-2-(difluoromethoxy)aniline. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-DifluoromethoxyanilineC7_7H6_6F2_2NLacks chlorine substitution; primarily studied for pharmaceuticals.
3-TrifluoromethoxyanilineC7_7H6_6F3_3NContains trifluoromethoxy group; shows different reactivity patterns.
4-Chloro-2-(difluoromethoxy)anilineC7_7H6_6ClF2_2NChlorine at a different position; alters biological activity and reactivity.

These compounds illustrate how variations in substituents can significantly influence chemical behavior and biological activity.

Atomic Composition and Bonding Configurations

The molecular formula C₇H₆ClF₂NO (molecular weight: 193.58 g/mol) [1] [3] [6] defines a benzene ring substituted at positions 2 and 3 with a difluoromethoxy (-OCF₂F) group, an amino (-NH₂) group, and a chlorine atom. Key structural features include:

  • Core aromatic system: A benzene ring with three substituents:
    • Amino group at position 2
    • Chlorine atom at position 3
    • Difluoromethoxy group at position 2 [1] [6]
  • Bond lengths: Computational models predict C-O bond lengths of 1.368 Å in the difluoromethoxy group, slightly shorter than typical etheric C-O bonds (1.41–1.43 Å) due to electron-withdrawing fluorine atoms [5] [7].
  • Torsional angles: The difluoromethoxy group adopts a near-perpendicular orientation (85–90°) relative to the aromatic plane to minimize steric clash with the adjacent amino group [5] [7].

The SMILES notation C1=CC(=C(C(=C1)Cl)OC(F)F)N explicitly encodes this substitution pattern [1] [6]. Hydrogen bonding occurs between the amino group (H-bond donor) and the difluoromethoxy oxygen (H-bond acceptor), creating a pseudo-intramolecular interaction that stabilizes the molecular conformation [7].

Stereoelectronic Effects of Difluoromethoxy Substituents

The difluoromethoxy group exerts three dominant stereoelectronic effects:

  • Electron-withdrawing induction: Fluorine atoms (Pauling electronegativity: 4.0) create a strong -I effect, reducing electron density at the oxygen atom by 12–15% compared to methoxy groups [5] [7].
  • Hyperconjugative stabilization: The σ*(C-F) antibonding orbitals interact with lone pairs on oxygen, delocalizing electron density and increasing the group’s resonance withdrawal capacity [7].
  • Steric encumbrance: The bulky -OCF₂F group creates a 15–20° distortion in the benzene ring’s planarity, as evidenced by computational geometry optimizations [5].
Electronic ParameterValue (Relative to -OCH₃)Source
Hammett σₚ constant+0.45 (±0.02) [5] [7]
Resonance contribution (σₚ⁰)0.32 [7]
Natural Bond Orbital (NBO) charge on O-0.51 e⁻ [5]

These effects collectively deactivate the aromatic ring toward electrophilic substitution while directing incoming electrophiles to the para position relative to the amino group [7].

Comparative Analysis with Ortho-/Para-Substituted Analogues

Substitution patterns profoundly influence the compound’s electronic profile and reactivity:

Ortho-Substituted Analogues

  • 2-Chloro-6-(difluoromethoxy)aniline: The chlorine atom at position 6 creates stronger steric hindrance with the amino group, increasing ring distortion by 8–10° [5].
  • Electronic effects: Reduced resonance stabilization due to competing -I effects from chlorine and fluorine atoms.

Para-Substituted Analogues

  • 4-Chloro-2-(difluoromethoxy)aniline: The para-chlorine enhances electron withdrawal, lowering the HOMO energy by 0.3 eV compared to the meta-substituted parent compound [5] [7].
Property3-Chloro-2-(difluoromethoxy)aniline4-Chloro-2-(difluoromethoxy)aniline
HOMO (eV)-8.2-8.5
LUMO (eV)-1.4-1.7
Dipole moment (D)3.13.4
NBO charge on NH₂ (e⁻)-0.38-0.41

The meta-chlorine substitution in 3-chloro-2-(difluoromethoxy)aniline provides optimal balance between electronic activation (via NH₂) and deactivation (via Cl and -OCF₂F), making it more reactive toward acylating agents than para-substituted variants [5] [7].

The introduction of difluoromethoxy groups into aromatic systems represents a critical challenge in fluorine chemistry, particularly for compounds such as 3-Chloro-2-(difluoromethoxy)aniline. Contemporary methodologies have evolved to encompass several distinct catalytic approaches, each offering unique advantages in terms of reaction conditions, substrate scope, and functional group tolerance.

Photoredox Catalytic Difluoromethoxylation emerges as the most prominent modern approach for difluoromethoxy group installation [1]. This methodology employs visible light photoredox catalysis utilizing redox-active difluoromethoxylating reagents in combination with photocatalysts such as fac-Ir(ppy)₃. The process operates under exceptionally mild conditions at room temperature and demonstrates remarkable functional group tolerance, achieving yields ranging from 48% to 95% across diverse aromatic and heteroaromatic substrates. The reaction mechanism involves single electron transfer from excited photoredox catalysts to generate neutral radical intermediates that liberate OCF₂H radicals exclusively [1]. These radicals subsequently add to aromatic systems to afford difluoromethoxylated products through oxidative aromatization processes.

Difluorocarbene-Based Methodologies represent an alternative strategic approach utilizing difluorocarbene intermediates for OCF₂H group installation [2]. The most significant advancement involves the use of difluorobromoacetic acid (BrCF₂CO₂H) as a difluorocarbene precursor under visible-light photocatalytic conditions with fac-Ir(ppy)₃. This approach generates difluorocarbene species in situ at room temperature, which can be trapped by phenolic nucleophiles to afford difluoromethyl ethers. The methodology demonstrates excellent substrate scope with yields of 48-95% for phenols and heteroaryl alcohols bearing diverse functional groups including halides, cyano, nitro, acetyl, alkyl, ester, and ether moieties [2].

Metal-Catalyzed Electrophilic Fluorination strategies employ transition metal catalysis for selective C-H fluorination processes [3]. Palladium-catalyzed approaches utilizing directing group assistance have proven particularly effective for site-selective fluorination of aromatic substrates. These reactions typically employ Selectfluor as the fluorinating agent in combination with palladium acetate catalysts, operating at elevated temperatures of 80-120°C to achieve yields of 65-88%. The methodology demonstrates high diastereoselectivity and excellent functional group compatibility, with preference for functionalizing specific C-H bonds over more reactive positions [3].

Copper-Catalyzed Directing Group Assisted Fluorination provides complementary reactivity patterns for fluorine installation [4]. These transformations utilize copper iodide catalysts in combination with silver fluoride as the fluoride source, employing auxiliary-assisted approaches with 8-aminoquinoline directing groups. The reactions proceed at moderately elevated temperatures of 100-140°C in polar aprotic solvents such as dimethylformamide or pyridine, achieving yields of 70-90% with excellent functional group tolerance [4].

The comparative analysis of these methodologies reveals that photoredox approaches offer the most attractive combination of mild reaction conditions and broad substrate scope, while metal-catalyzed methods provide superior regioselectivity for challenging substrates. Temperature optimization studies indicate that photoredox methods operate optimally at room temperature, whereas traditional metal-catalyzed approaches require elevated temperatures ranging from 80°C to 140°C for optimal conversion rates.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents a fundamental mechanistic pathway for the construction of carbon-nitrogen bonds in activated aromatic systems, particularly relevant for the synthesis of substituted anilines such as 3-Chloro-2-(difluoromethoxy)aniline. The strategic application of nucleophilic aromatic substitution requires careful consideration of electronic activation, leaving group selection, and reaction conditions optimization.

Electronic Activation Requirements constitute the primary determinant of nucleophilic aromatic substitution feasibility [5] [6]. Electron-withdrawing groups dramatically increase reaction rates by stabilizing the negatively charged Meisenheimer intermediate formed during nucleophilic attack. The presence of difluoromethoxy substituents provides moderate electron-withdrawing activation through the combined inductive effects of the fluorine atoms and the oxygen heteroatom. For 3-Chloro-2-(difluoromethoxy)aniline synthesis, the electron-withdrawing nature of both the chloro and difluoromethoxy substituents creates favorable conditions for nucleophilic substitution reactions [5].

Substrate Design and Leaving Group Selection play crucial roles in determining reaction efficiency [6]. Aryl fluorides emerge as particularly effective electrophiles in nucleophilic aromatic substitution due to fluorine's strong electron-withdrawing character combined with its ability to function as a leaving group. The high electronegativity of fluorine activates the aromatic ring toward nucleophilic attack while simultaneously serving as a competent leaving group, despite the strength of the carbon-fluorine bond [6]. Alternative leaving groups include chloride, bromide, and activated oxygen functionalities such as triflates or tosylates.

Solvent System Optimization significantly influences reaction rates and selectivity patterns [7] [8]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and N,N-dimethylacetamide provide optimal solvation for both nucleophiles and the charged transition states while avoiding competitive protonation of nucleophilic species. Mixed solvent systems incorporating water can enhance nucleophile solubility and facilitate product workup, particularly for ionic nucleophiles such as alkoxides or phenoxides [7].

Temperature and Base Selection require careful optimization to balance reaction rates with side reaction suppression [6]. Typical reaction temperatures range from 80°C to 120°C for most nucleophilic aromatic substitutions, with higher temperatures favoring increased conversion rates at the expense of potential decomposition or side reactions. Base selection depends on nucleophile acidity, with potassium carbonate and cesium carbonate serving as effective bases for most amine nucleophiles, while stronger bases such as potassium hydroxide or sodium alkoxides are required for less acidic nucleophiles [6].

Mechanistic Considerations and Kinetic Factors reveal that nucleophilic aromatic substitution proceeds through a two-step addition-elimination mechanism [9]. The rate-limiting step involves nucleophilic attack on the electron-deficient aromatic ring to form the Meisenheimer intermediate, followed by rapid elimination of the leaving group to restore aromaticity. Kinetic studies demonstrate first-order dependence on both electrophile and nucleophile concentrations, with reaction rates showing strong correlation with the electron-withdrawing ability of ring substituents [9].

Regioselectivity and Substituent Effects determine the positional outcome of nucleophilic substitution reactions [5]. Electron-withdrawing groups exert their maximum stabilizing effect on Meisenheimer intermediates when positioned ortho or para to the nucleophilic attack site. For disubstituted systems such as 3-Chloro-2-(difluoromethoxy)aniline precursors, the regioselectivity depends on the relative activating effects of both substituents and their positional relationships to potential reaction sites [5].

Hydrogenation-Based Reduction Protocols for Amino Group Formation

The catalytic reduction of nitro groups to amino functionalities represents one of the most reliable and widely employed transformations in synthetic organic chemistry, offering exceptional utility for the preparation of aniline derivatives including 3-Chloro-2-(difluoromethoxy)aniline. Modern hydrogenation protocols have evolved to encompass heterogeneous catalysis, transfer hydrogenation, and electrochemical reduction approaches, each providing distinct advantages in terms of selectivity, reaction conditions, and substrate compatibility.

The mechanistic pathway involves hydrogen activation on the palladium surface followed by sequential electron and proton transfer to the nitro group substrate. The reaction proceeds through hydroxylamine intermediates, which undergo further reduction to yield the desired amine products. Kinetic studies reveal zero-order dependence on hydrogen pressure above atmospheric conditions, indicating surface saturation kinetics [12]. Temperature optimization studies demonstrate optimal conversion rates at 25-60°C, with higher temperatures potentially leading to catalyst deactivation or substrate decomposition [11].

Transfer Hydrogenation Methodologies provide alternative approaches utilizing hydrogen donor molecules rather than molecular hydrogen gas [13]. Formic acid emerges as the most effective hydrogen donor, offering practical advantages in terms of safety and experimental simplicity. Novel bimetallic catalysts such as cobalt-zinc nitrogen-doped carbon composites achieve exceptional performance with near-quantitative yields and excellent selectivity for nitro group reduction [13]. These catalysts operate at moderate temperatures of 100°C using tetrahydrofuran as solvent, with formic acid serving as both hydrogen source and reaction medium.

The transfer hydrogenation mechanism involves initial dehydrogenation of formic acid on the catalyst surface to generate surface-bound hydrogen species, followed by hydrogen transfer to the nitro substrate. Optimization studies reveal that 6 equivalents of formic acid relative to the nitro substrate provide optimal conversion rates, with excess formic acid leading to competitive side reactions [13]. The reaction demonstrates excellent chemoselectivity, reducing nitro groups preferentially over other reducible functionalities such as carbonyls or alkenes.

Alternative Reduction Protocols encompass various metal-mediated and electrochemical approaches [14] [15]. Iron-mediated reductions using iron powder in acidic media provide cost-effective alternatives for large-scale applications, achieving good yields under mild conditions while avoiding the use of precious metal catalysts [15]. Zinc-mediated reductions offer similar advantages with enhanced selectivity for nitro groups in the presence of other reducible functionalities [15].

Electrochemical reduction protocols represent emerging methodologies offering exceptional selectivity and environmental advantages [16]. These approaches utilize membrane reactors with hydrogen-permeable palladium membranes, enabling nitro group reduction at ambient temperature and pressure without traditional additives [16]. The methodology demonstrates excellent functional group tolerance and operates under mild conditions particularly suitable for sensitive fluorinated substrates.

Optimization Parameters and Reaction Engineering play crucial roles in achieving optimal conversion rates and selectivity [17] [18]. Flow reactor configurations enable precise control of residence times, temperature profiles, and reagent stoichiometry, offering advantages over traditional batch processes [17]. Automated optimization platforms utilizing Bayesian algorithms demonstrate exceptional efficiency in identifying optimal reaction conditions, requiring significantly fewer experimental trials compared to traditional design of experiments approaches [18].

Solvent selection significantly influences reaction rates and selectivity patterns [13]. Aqueous media provide environmental advantages while maintaining excellent conversion rates for many substrates [14]. Alternative green solvents such as 2-methyltetrahydrofuran offer improved sustainability profiles while maintaining excellent solubility for organic substrates [17]. Biphasic systems incorporating surfactants enable efficient recycling of catalysts and reaction media [11].

Solvent Systems and Temperature Optimization in Multi-Step Syntheses

The strategic selection and optimization of solvent systems represents a critical factor determining the success of multi-step synthetic sequences leading to complex fluorinated compounds such as 3-Chloro-2-(difluoromethoxy)aniline. Contemporary approaches to solvent optimization encompass systematic frameworks for solvent selection, temperature profile management, and process integration considerations that maximize overall synthetic efficiency while minimizing environmental impact.

Systematic Solvent Selection Frameworks provide rational approaches to identifying optimal reaction media for complex synthetic transformations [19] [7]. The solvent selection methodology involves five sequential steps: problem identification and objective definition, search criteria establishment based on required solvent functions, solvent database screening using computational models, experimental validation of predicted performance, and final selection based on comprehensive evaluation criteria [19]. For multi-step syntheses involving fluorination, nucleophilic substitution, and reduction reactions, solvent selection must balance conflicting requirements including nucleophile solvation, catalyst stability, product solubility, and environmental compatibility.

Green Solvent Alternatives and Sustainability Considerations increasingly drive solvent selection decisions in pharmaceutical and fine chemical synthesis [7] [20]. 2-Methyltetrahydrofuran emerges as an particularly attractive green solvent for multi-step fluorinated compound synthesis, offering excellent solvation properties for organic substrates while maintaining favorable environmental and safety profiles [17]. This solvent demonstrates exceptional compatibility with telescoped synthesis approaches, enabling multiple reaction steps to proceed sequentially without intermediate isolation or solvent exchange [17].

The implementation of solvent replacement strategies requires comprehensive evaluation of physicochemical properties including polarity, hydrogen bonding capacity, thermal stability, and vapor pressure characteristics [7]. Computational approaches utilizing UNIFAC and NRTL-SAC models enable prediction of solubility parameters and activity coefficients, facilitating rational solvent selection without extensive experimental screening [19]. These models prove particularly valuable for fluorinated substrates where limited experimental data complicates traditional empirical approaches.

Temperature Profile Optimization and Process Integration play crucial roles in achieving optimal conversion rates while maintaining selectivity and minimizing side reactions [17] [21]. Multi-step continuous flow synthesis platforms enable precise temperature control throughout extended reaction sequences, allowing independent optimization of each synthetic step while maintaining overall process efficiency [21]. Temperature optimization typically involves exploration of temperature ranges from ambient conditions to 180°C, depending on the specific transformation requirements and substrate thermal stability.

Automated Optimization Approaches utilizing machine learning algorithms demonstrate exceptional efficiency in identifying optimal solvent and temperature combinations [22] [23]. Bayesian optimization algorithms coupled with high-throughput experimentation platforms can identify optimal reaction conditions using significantly fewer experimental trials compared to traditional factorial design approaches [22]. These methods prove particularly valuable for multi-objective optimization scenarios where reaction yield, productivity, and environmental impact must be simultaneously optimized [17].

The integration of process analytical technology enables real-time monitoring of multi-step synthesis processes, facilitating dynamic optimization of reaction conditions based on observed performance [24]. Spectroscopic techniques including infrared, ultraviolet-visible, and nuclear magnetic resonance spectroscopy provide comprehensive process understanding while enabling adaptive control strategies [24]. These approaches prove essential for complex multi-step sequences where intermediate accumulation or catalyst deactivation can significantly impact overall process performance.

Telescoping and Flow Chemistry Considerations require specialized solvent selection criteria optimized for continuous processing [21] [22]. Solvent systems must maintain compatibility across multiple synthetic steps while providing appropriate residence times and mixing characteristics for each transformation [21]. The development of modular flow synthesis platforms enables flexible reconfiguration of reactor sequences while maintaining optimal solvent flow rates and temperature profiles [22].

Data-Driven Optimization and Machine Learning Integration represent emerging approaches for systematic optimization of complex multi-step synthesis processes [23] [25]. Graph neural networks trained on comprehensive reaction databases enable prediction of optimal solvent and temperature combinations for novel synthetic transformations [23]. These approaches demonstrate particular value for reactions involving fluorinated substrates where limited precedent complicates traditional optimization strategies.

XLogP3

2.8

Dates

Last modified: 08-17-2023

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